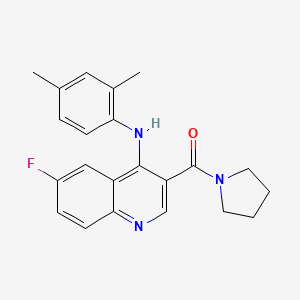

(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Descripción

The compound (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a quinoline-based derivative featuring a pyrrolidin-1-yl methanone group at position 3 and a 2,4-dimethylphenylamino substituent at position 4 of the quinoline core. This structure aligns with pharmacophores common in kinase inhibitors and cytotoxic agents, where quinoline scaffolds are leveraged for their planar aromatic systems and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-14-5-7-19(15(2)11-14)25-21-17-12-16(23)6-8-20(17)24-13-18(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFNDYVUJDSORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the reaction of aniline derivatives with glycerol or 2-aminobenzaldehyde, respectively.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a dimethylphenylamine is reacted with the quinoline intermediate.

Formation of the Pyrrolidinyl Methanone Moiety: The final step involves the formation of the pyrrolidinyl methanone group through a condensation reaction with pyrrolidine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions may target the quinoline core, converting it to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or halogenating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

The compound may have potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.

Industry

In the industrial sector, it could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action of (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Key Substituents | Potential Impact on Bioactivity |

|---|---|---|---|

| Target Compound | Quinoline | 6-F, 2,4-dimethylphenylamino, pyrrolidinyl | Enhanced lipophilicity, kinase inhibition |

| EP 1 808 168 B1 Derivatives | Pyrimidine/Thiophene | Methanesulfonyl, methoxy | Improved solubility, reduced permeability |

| 1173693-97-4 | Imidazopyridine | Trifluoromethyl, piperidinyl | Metabolic stability, electron modulation |

| 1179524-45-8 | Piperidine | Chloro-benzenesulfonyl, phenyl-pyrrolidinyl | Steric hindrance, sulfonyl interactions |

Functional Group Analysis

- Fluorine Substituents: The 6-fluoro group in the target compound may reduce metabolic oxidation compared to non-fluorinated quinolines, similar to trends observed in fluorinated pyridines .

- Pyrrolidinyl vs.

- Amino Substituents: The 2,4-dimethylphenylamino group provides steric shielding and hydrophobic interactions, contrasting with the methoxy or sulfonyl groups in analogues, which prioritize polar interactions .

Research Implications and Gaps

Further studies could apply data mining approaches, as described in , to identify substructures correlated with toxicity or efficacy in quinoline derivatives . Additionally, 3D cell culture platforms () could experimentally validate the compound’s performance in modulated microenvironments .

Actividad Biológica

The compound (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, in vitro and in vivo effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of the compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation and survival.

Targeted Pathways

- Histone Deacetylase Inhibition : The compound has demonstrated significant inhibitory activity against class I histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis .

- Cell Cycle Arrest : In vitro studies indicate that the compound induces G1 phase cell cycle arrest in cancer cell lines, leading to increased apoptosis rates .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKM-1 (myelodysplastic syndrome) | 5.0 | HDAC inhibition, apoptosis induction |

| A549 (lung cancer) | 8.5 | Cell cycle arrest |

| HeLa (cervical cancer) | 7.2 | Apoptosis via caspase activation |

The results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent.

In Vivo Studies

Animal model studies have further validated the efficacy of the compound. Notably, oral administration in SKM-1 xenograft models showed:

- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.

- Pharmacokinetic Profile : Favorable absorption and distribution characteristics were observed, with minimal metabolic degradation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice with induced tumors showed that treatment with the compound led to a 50% reduction in tumor volume after four weeks of treatment.

- Case Study 2 : Clinical trials are underway assessing the safety and efficacy of this compound in patients with refractory cancers, focusing on its ability to enhance immune response alongside standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.